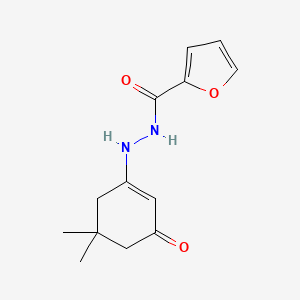
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide is a chemical compound with a complex structure that includes a furan ring, a carbohydrazide group, and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide typically involves the reaction of 5,5-dimethyl-3-oxocyclohexen-1-one with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens and cancer cells.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs for treating various diseases. Its unique structure allows for the design of molecules with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity makes it suitable for modifying the surface properties of materials.
Mechanism of Action
The mechanism of action of N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell growth and proliferation, resulting in anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity.
Comparison with Similar Compounds
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide can be compared with other similar compounds, such as:
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide: This compound has a similar structure but with a benzene ring instead of a furan ring. It may exhibit different chemical reactivity and biological activity due to the presence of the benzene ring.
Furan-2-carbohydrazide derivatives: These compounds share the furan-2-carbohydrazide moiety but differ in the substituents attached to the furan ring. Variations in the substituents can lead to differences in chemical and biological properties.
Cyclohexenone derivatives: Compounds with the cyclohexenone moiety but different functional groups attached to it. These derivatives may have distinct reactivity and applications based on the nature of the functional groups.
The uniqueness of N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide lies in its combination of the furan ring, carbohydrazide group, and cyclohexenone moiety, which imparts specific chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)7-9(6-10(16)8-13)14-15-12(17)11-4-3-5-18-11/h3-6,14H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOZBSBKKNGWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
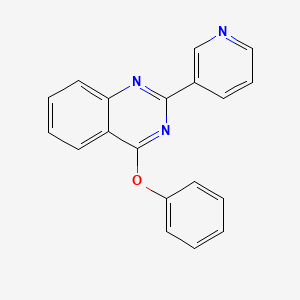
![2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5760474.png)
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)
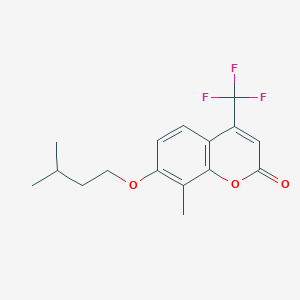
![N-(2-fluorophenyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5760488.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
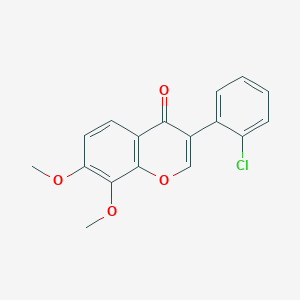
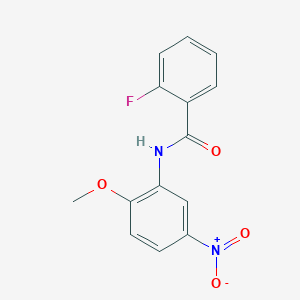
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)
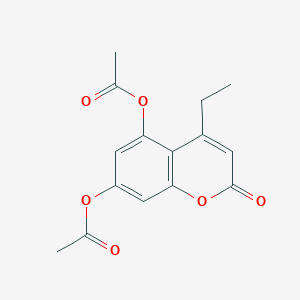
METHANONE](/img/structure/B5760548.png)
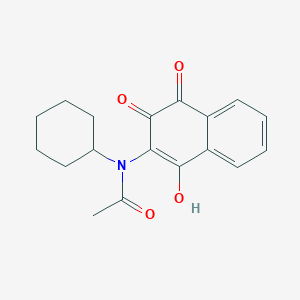
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
